2-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that features both pyrrole and chromene moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Chromene synthesis: The chromene moiety can be synthesized via the Pechmann condensation, involving the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling reactions: The final step would involve coupling the pyrrole and chromene units through esterification or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the chromene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2H-chromene-3-carboxylate may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2H-chromene-3-carboxylate: can be compared with other compounds featuring pyrrole and chromene moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H17NO4/c1-11-7-15(12(2)19-11)16(20)10-23-18(21)14-8-13-5-3-4-6-17(13)22-9-14/h3-8,19H,9-10H2,1-2H3 |
InChI Key |
MUJDIWYSKJBDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.